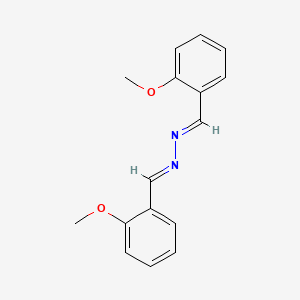
5,5,5',5'-tetramethyl-4,4',5,5'-tetrahydro-3,3'-bi-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5',5'-tetramethyl-4,4',5,5'-tetrahydro-3,3'-bi-1,2,4-oxadiazole, commonly known as TMB or BODIPY-TMB, is a fluorescent probe used in various scientific research applications. This chemical compound has gained significant attention due to its unique properties, such as high quantum yield, photostability, and sensitivity to environmental changes.
Wirkmechanismus
The mechanism of action of TMB involves its ability to undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules. When excited by light, TMB emits a green fluorescence, which can be detected and quantified. TMB can also be used as a quencher of other fluorophores, allowing for the detection of specific interactions between molecules.
Biochemical and Physiological Effects:
TMB has been shown to have minimal effects on cellular viability and function, making it an ideal probe for studying live cells. It has been used to image various organelles, including the Golgi apparatus, endoplasmic reticulum, and mitochondria. TMB has also been used to study the uptake and trafficking of nanoparticles in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMB is its high quantum yield and photostability, which allows for long-term imaging experiments. TMB is also highly sensitive to environmental changes, making it a useful tool for studying cellular processes. However, TMB has limitations in terms of its spectral properties, which can limit its use in multicolor imaging experiments.
Zukünftige Richtungen
There are several future directions for the use of TMB in scientific research. One area of interest is the development of TMB-based probes for detecting specific molecules and interactions in cells. Another direction is the use of TMB in combination with other fluorescent probes to enable multicolor imaging experiments. Additionally, the use of TMB in vivo for imaging small animals is an area of active research.
Synthesemethoden
The synthesis of TMB involves a multistep process, starting with the reaction of 2,4-dimethyl-5-nitropyridine with potassium hydride in dimethylformamide. This is followed by the reaction of the resulting intermediate with 2,2'-dithiobis(5-nitropyridine) in the presence of potassium carbonate. The final step involves the reduction of the nitro groups to amino groups using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
TMB has been widely used as a probe in various scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. It has been used to study cellular processes such as protein trafficking, endocytosis, and exocytosis. TMB has also been used to detect reactive oxygen species and to monitor changes in pH and temperature.
Eigenschaften
IUPAC Name |
3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-5,5-dimethyl-2H-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-7(2)9-5(11-13-7)6-10-8(3,4)14-12-6/h1-4H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVDUPKJDVWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NO1)C2=NC(ON2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)



![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)